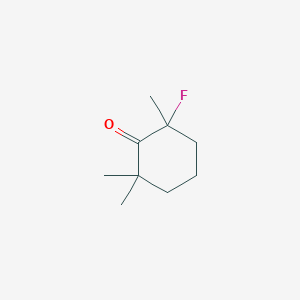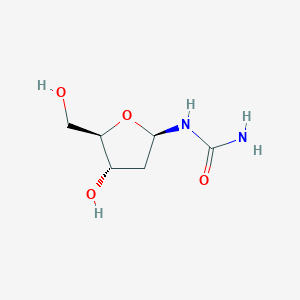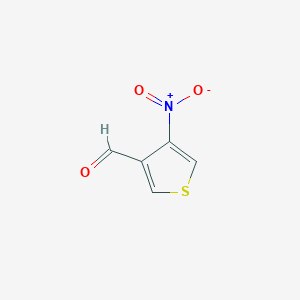
4-Nitrothiophene-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrothiophene-3-carbaldehyde is a heterocyclic compound featuring a thiophene ring substituted with a nitro group at the 4-position and an aldehyde group at the 3-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrothiophene-3-carbaldehyde typically involves the nitration of thiophene derivatives followed by formylation. One common method includes the nitration of thiophene to yield 4-nitrothiophene, which is then subjected to a Vilsmeier-Haack reaction to introduce the formyl group at the 3-position .
Industrial Production Methods: Industrial production methods often utilize continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for maximizing yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitrothiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenation using halogens or halogenating agents.
Major Products:
Oxidation: 4-Nitrothiophene-3-carboxylic acid.
Reduction: 4-Aminothiophene-3-carbaldehyde.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Nitrothiophene-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of organic semiconductors and light-emitting diodes (OLEDs)
Wirkmechanismus
The biological activity of 4-Nitrothiophene-3-carbaldehyde is thought to involve nucleophilic attack by intracellular thiols at the nitro group, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and DNA, thereby exerting antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
2-Nitrothiophene: Lacks the formyl group, resulting in different reactivity and applications.
5-Nitrothiophene-2-carbaldehyde: Similar structure but with different substitution pattern, leading to varied chemical behavior and uses.
Uniqueness: 4-Nitrothiophene-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of specialized thiophene derivatives and in applications requiring precise molecular interactions .
Eigenschaften
Molekularformel |
C5H3NO3S |
|---|---|
Molekulargewicht |
157.15 g/mol |
IUPAC-Name |
4-nitrothiophene-3-carbaldehyde |
InChI |
InChI=1S/C5H3NO3S/c7-1-4-2-10-3-5(4)6(8)9/h1-3H |
InChI-Schlüssel |
KBCAIPIBEOQNDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CS1)[N+](=O)[O-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


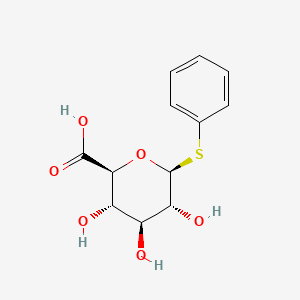
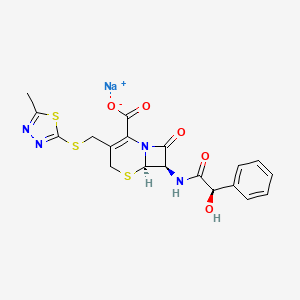
![sodium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13424911.png)

![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide](/img/structure/B13424919.png)
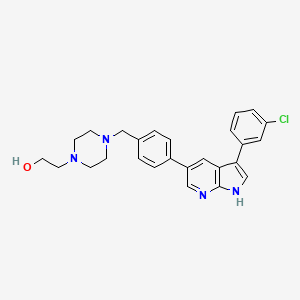
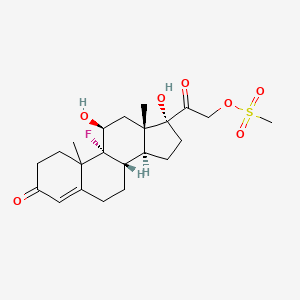
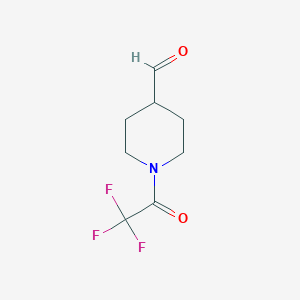

![(alphaR)-3-Amino-4-hydroxy-alpha-[[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]benzenemethanol](/img/structure/B13424948.png)
